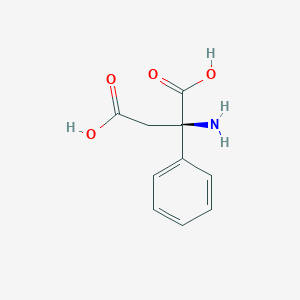![molecular formula C16H11Br2N B14616964 6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole CAS No. 60986-54-1](/img/structure/B14616964.png)
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of bromine atoms at specific positions on the indole and phenyl rings, which can significantly influence its chemical properties and reactivity. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-phenylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Stille Coupling: The brominated intermediate is then subjected to a Stille coupling reaction with a suitable stannane reagent to form the ethenyl linkage between the indole and phenyl rings.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the indole and phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The ethenyl linkage allows for further coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Indole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and cellular pathways.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the ethenyl linkage can influence the binding affinity and specificity of the compound towards its targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylindole: Lacks the bromine atoms and ethenyl linkage, resulting in different chemical properties and biological activities.
4-Bromo-2-phenylindole: Contains a bromine atom on the indole ring but lacks the ethenyl linkage.
2-[2-(4-Bromophenyl)ethenyl]indole: Similar structure but without the bromine atom on the indole ring.
Uniqueness
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole is unique due to the presence of bromine atoms at specific positions and the ethenyl linkage between the indole and phenyl rings. These structural features can significantly influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
60986-54-1 |
|---|---|
Molekularformel |
C16H11Br2N |
Molekulargewicht |
377.07 g/mol |
IUPAC-Name |
6-bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole |
InChI |
InChI=1S/C16H11Br2N/c17-13-5-1-11(2-6-13)3-8-15-9-12-4-7-14(18)10-16(12)19-15/h1-10,19H |
InChI-Schlüssel |
QBSWRMRKAYMMAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC3=C(N2)C=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


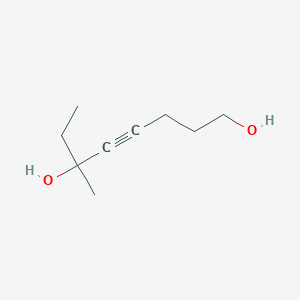
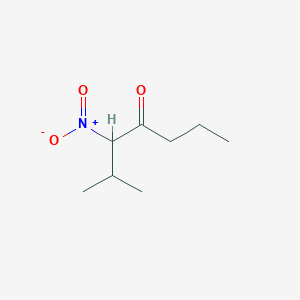
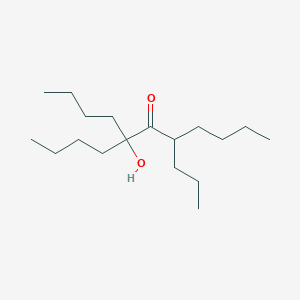
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)

![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
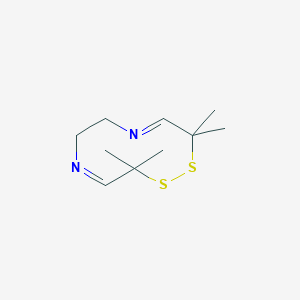
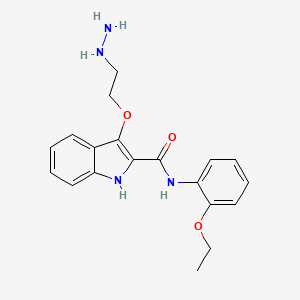
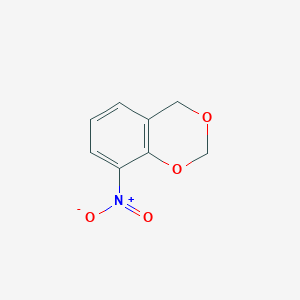

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)

